

# Spectroscopic Profile of Allyl Propyl Sulfide: A Technical Guide

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## Compound of Interest

Compound Name:	Allyl propyl sulfide
CAS No.:	27817-67-0
Cat. No.:	B1266536

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This technical guide provides a comprehensive overview of the spectroscopic data for **allyl propyl sulfide** (C<sub>6</sub>H<sub>12</sub>S), a volatile organosulfur compound. The information presented herein is intended to support research and development activities by providing key spectral data for the identification and characterization of this molecule. This document details mass spectrometry (MS), infrared (IR) spectroscopy, and predicted nuclear magnetic resonance (NMR) data, along with generalized experimental protocols for their acquisition.

## Introduction

**Allyl propyl sulfide** is a thioether that is found in some plants of the Allium genus. Its characterization is crucial for various applications, including flavor and fragrance chemistry, as well as in the study of volatile sulfur compounds. Spectroscopic analysis provides a definitive means of identifying and confirming the structure of **allyl propyl sulfide**. This guide presents a compilation of its key spectroscopic signatures.

## Spectroscopic Data

The following sections provide quantitative data for the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy of **allyl propyl sulfide**.

## Mass Spectrometry (MS)

Mass spectrometry of **allyl propyl sulfide** reveals a distinct fragmentation pattern useful for its identification. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
116	42.2	[M] <sup>+</sup> (Molecular Ion)
74	78.3	[C <sub>3</sub> H <sub>5</sub> S] <sup>+</sup>
41	100.0	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl Cation)
45	49.3	[C <sub>2</sub> H <sub>5</sub> S] <sup>+</sup>
39	46.8	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Infrared (IR) Spectroscopy

The infrared spectrum of **allyl propyl sulfide** exhibits characteristic absorption bands corresponding to its functional groups. The data below is based on typical IR absorption regions for thioethers and allyl groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3080	=C-H stretch	Alkene
~2960, ~2870	C-H stretch	Alkane (propyl group)
~1640	C=C stretch	Alkene
~1465	C-H bend	Alkane (propyl group)
~990, ~910	=C-H bend (out-of-plane)	Alkene
~690	C-S stretch	Thioether

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **allyl propyl sulfide** is not readily available in the public domain. Therefore, the following tables present predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data. These predictions are based on computational models and should be used as a guide for spectral interpretation.

### $^1\text{H}$ NMR (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
5.85 - 5.75	m	1H	-CH=CH <sub>2</sub>
5.15 - 5.05	m	2H	-CH=CH <sub>2</sub>
3.15	d	2H	S-CH <sub>2</sub> -CH=
2.45	t	2H	S-CH <sub>2</sub> -CH <sub>2</sub> -
1.60	sextet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.95	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

### $^{13}\text{C}$ NMR (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
134.5	-CH=CH <sub>2</sub>
117.0	-CH=CH <sub>2</sub>
36.0	S-CH <sub>2</sub> -CH=
34.0	S-CH <sub>2</sub> -CH <sub>2</sub> -
23.0	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
13.5	-CH <sub>2</sub> -CH <sub>3</sub>

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of volatile sulfur compounds like **allyl propyl sulfide**. Specific parameters may need to be optimized for the instrumentation used.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds.

- Sample Preparation: Dilute the **allyl propyl sulfide** sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  35 to 200.
  - Ion Source Temperature: 230 °C.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis provides information about the functional groups present in a molecule.

- Sample Preparation: As **allyl propyl sulfide** is a liquid, it can be analyzed neat. A drop of the sample is placed between two KBr or NaCl plates to form a thin film.

- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
  - Spectral Range: 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
  - A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

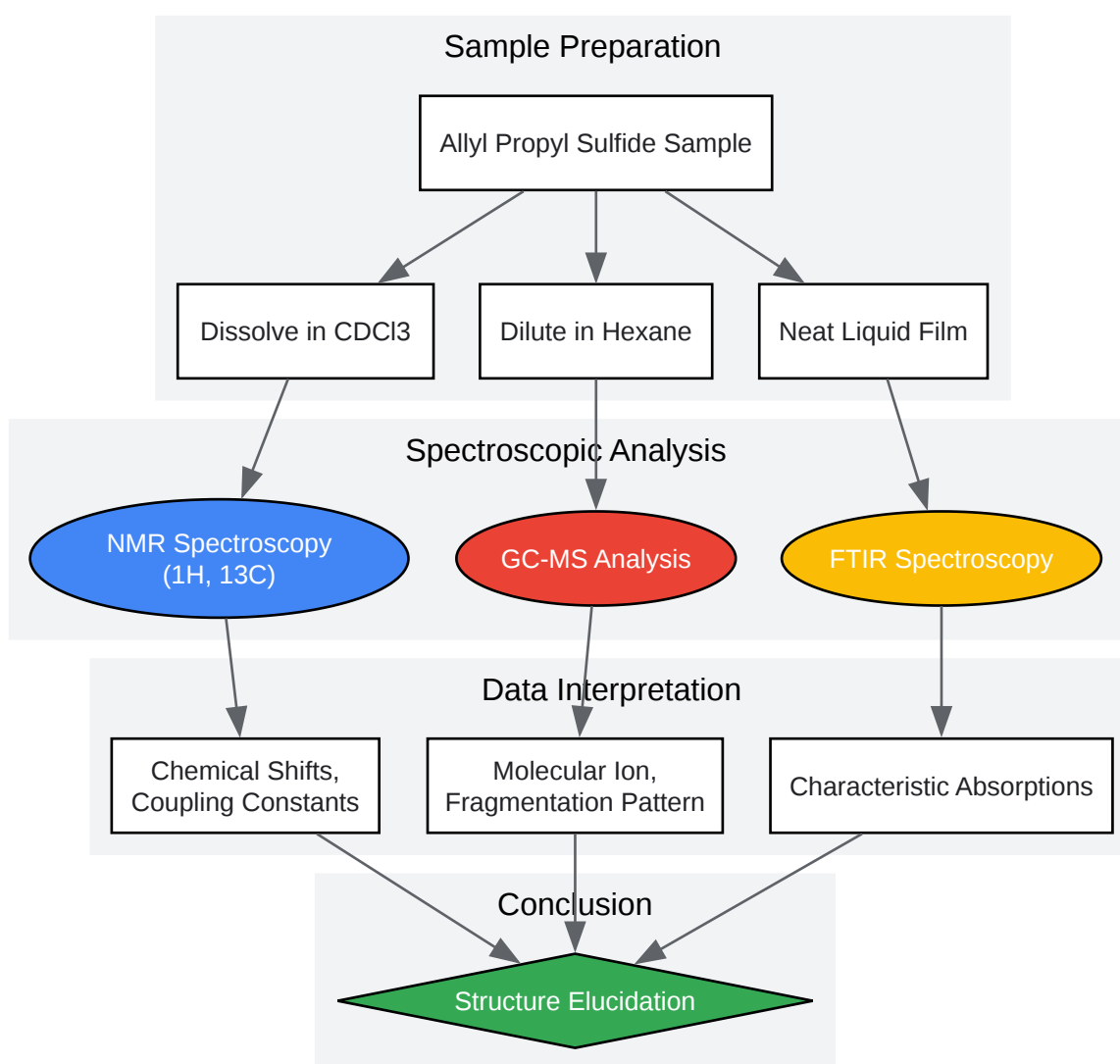
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

- Sample Preparation: Dissolve approximately 5-10 mg of **allyl propyl sulfide** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: A standard single-pulse experiment.
  - Spectral Width: A range covering approximately -1 to 10 ppm.
  - Number of Scans: 8-16 scans.
  - Reference: The residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm) is typically used for calibration.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
  - Spectral Width: A range covering approximately 0 to 150 ppm.

- Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of  $^{13}\text{C}$ .
- Reference: The solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm) is used for calibration.

## Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic identification of a compound like **allyl propyl sulfide** is outlined in the diagram below.



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Caption: Workflow of Spectroscopic Analysis for **Allyl Propyl Sulfide**.

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## References

- 1. 3-(Propylthio)propene | C<sub>6</sub>H<sub>12</sub>S | CID 98781 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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